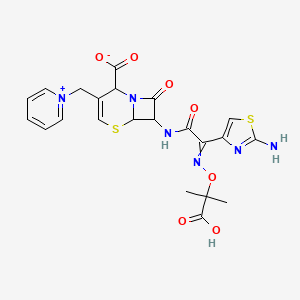![molecular formula C38H50N16O25P4 B13396057 [3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)
[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate is a complex organic molecule. This compound is characterized by multiple purine and pyrimidine bases, which are essential components of nucleic acids like DNA and RNA. The presence of phosphate groups suggests its potential role in biochemical processes involving phosphorylation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of purine and pyrimidine bases, followed by their attachment to a sugar-phosphate backbone. The reaction conditions typically involve:
Temperature: Moderate to high temperatures to facilitate the formation of the sugar-phosphate backbone.
Catalysts: Enzymatic or chemical catalysts to speed up the reactions.
Solvents: Aqueous or organic solvents depending on the specific reaction step.
Industrial Production Methods
Industrial production of such complex molecules often involves:
Fermentation: Using genetically modified microorganisms to produce the compound.
Chemical Synthesis: Multi-step chemical synthesis in controlled environments to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, with modifications at the amino, oxo, and phosphate groups.
Applications De Recherche Scientifique
The compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes involving nucleic acids.
Industry: Used in the production of nucleic acid-based products.
Mécanisme D'action
The compound exerts its effects through interactions with nucleic acids and proteins. The molecular targets include:
DNA and RNA: The compound can bind to nucleic acids, affecting their structure and function.
Enzymes: It can inhibit or activate enzymes involved in nucleic acid metabolism.
Cell Signaling Pathways: The compound can modulate signaling pathways by acting as a phosphate donor or acceptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Nicotinamide Adenine Dinucleotide (NAD): Involved in redox reactions.
Cytidine Triphosphate (CTP): Used in the synthesis of RNA.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows it to participate in multiple biochemical processes. Unlike simpler nucleotides, this compound can interact with a broader range of molecular targets, making it a versatile tool in scientific research.
Propriétés
Formule moléculaire |
C38H50N16O25P4 |
|---|---|
Poids moléculaire |
1254.8 g/mol |
Nom IUPAC |
[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C38H50N16O25P4/c39-23-1-3-51(37(58)45-23)26-6-16(77-81(63,64)70-9-19-15(55)5-25(73-19)53-13-43-29-31(53)47-35(41)49-33(29)56)21(74-26)11-71-82(65,66)78-17-7-27(52-4-2-24(40)46-38(52)59)75-22(17)12-72-83(67,68)79-18-8-28(76-20(18)10-69-80(60,61)62)54-14-44-30-32(54)48-36(42)50-34(30)57/h1-4,13-22,25-28,55H,5-12H2,(H,63,64)(H,65,66)(H,67,68)(H2,39,45,58)(H2,40,46,59)(H2,60,61,62)(H3,41,47,49,56)(H3,42,48,50,57) |
Clé InChI |
KKJVNJPFEKUCRU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)O)N7C=NC8=C7N=C(NC8=O)N)N9C=CC(=NC9=O)N)N1C=CC(=NC1=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



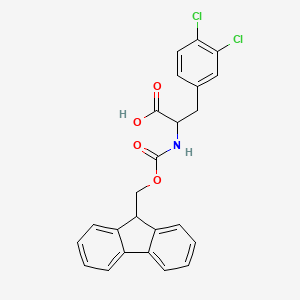
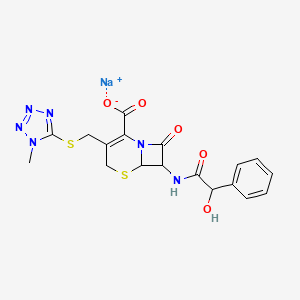
![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13396000.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13396001.png)
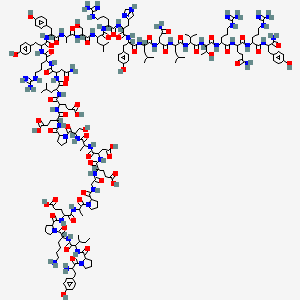

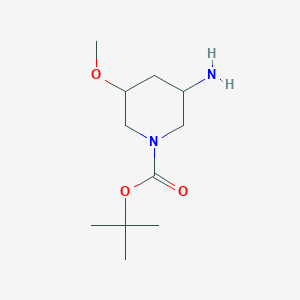
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13396027.png)
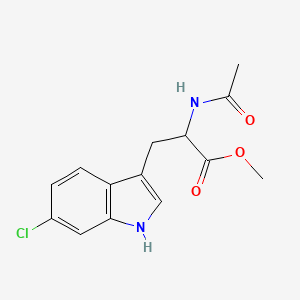
![2-Hydroxy-5-methoxy[1,4]benzoquinone](/img/structure/B13396043.png)
![(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid](/img/structure/B13396048.png)

